2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound characterized by a tetrahydroquinoline structure with three methyl groups located at the 2, 6, and 7 positions. This compound belongs to the broader class of tetrahydroquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for this compound is C_{12}H_{15}N, and it features a fused six-membered and five-membered ring containing nitrogen, contributing to its unique chemical properties and biological activities.
The major products from these reactions include various substituted quinolines and tetrahydroquinolines, which are valuable in pharmaceutical synthesis.
Research indicates that 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline exhibits significant antioxidant properties. It enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing oxidative stress. Additionally, it shows potential neuroprotective effects by normalizing chaperone activity and suppressing apoptosis, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease .
The synthesis of 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:
Industrial production often employs large-scale synthesis techniques optimized for high yield and purity.
2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline has a variety of applications:
Studies have focused on understanding how 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline interacts with biological systems. Its mechanism of action includes enhancing antioxidant defenses and reducing inflammatory responses through modulation of signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions highlight its potential therapeutic roles in managing oxidative stress-related conditions.
Several compounds share structural similarities with 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Hydroxyl group enhances antioxidant properties | Exhibits significant neuroprotective effects |
| 5-Hydroxy-1-methyl-1H-pyrrole | Contains a five-membered ring with nitrogen | Less saturated; different reactivity profile |
| 1-Methylindole | Indole structure with a five-membered aromatic ring | Aromatic character leads to different applications |
| 1-Amino-3-methylbenzene | Contains an amino group on a benzene ring | Different reactivity; used in various syntheses |
These compounds illustrate the diversity within the tetrahydroquinoline family while emphasizing the unique properties of 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline that may enhance its applicability in medicinal chemistry and related fields.
Catalytic hydrogenation remains a cornerstone for reducing quinoline derivatives to their tetrahydroquinoline counterparts. Traditional methods rely on transition metal catalysts under high hydrogen pressure (10–50 bar) and elevated temperatures (100–150°C). For instance, cobalt-molybdenum-sulfide (Co-Mo-S) catalysts achieve regioselective hydrogenation of quinolines at 110–150°C under 12 bar H₂, though these conditions limit functional group tolerance. Modern approaches prioritize milder conditions and alternative hydrogen sources. A fluorine-modified cobalt catalyst (Co-F NW), synthesized via electroreduction of Co(OH)F, enables electrocatalytic hydrogenation of quinolines at ambient conditions using water as the hydrogen source. This system achieves 94% isolated yield of 1,2,3,4-tetrahydroquinoline (THQ) with 99% selectivity, attributed to fluorine’s role in enhancing substrate adsorption and facilitating H* generation via F⁻–K⁺(H₂O)₇ networks.
Organocatalytic transfer hydrogenation offers another pathway. Thiourea catalysts paired with Hantzsch ester as a hydrogen donor efficiently reduce 2-substituted quinolines to THQs under solvent-free conditions, achieving yields up to 92%. This method avoids precious metals and high-pressure equipment, making it operationally simple. However, scalability remains limited compared to heterogeneous catalytic systems.
Table 1: Comparative Analysis of Catalytic Hydrogenation Methods
| Catalyst System | Conditions | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Co-F NW (Electrochemical) | −1.1 V vs. RHE, H₂O | 94 | 99 | |
| Thiourea/Hantzsch Ester | RT, solvent-free | 92 | 95 | |
| Co-Mo-S | 12 bar H₂, 110°C | 89 | 91 |
Borrowing hydrogen (BH) methodologies have emerged as atom-efficient strategies for constructing tetrahydroquinoline scaffolds. A manganese(I) PN₃ pincer complex catalyzes the one-pot cascade reaction of 2-aminobenzyl alcohols and secondary alcohols, producing THQs with water as the sole byproduct. For example, reacting 2-aminobenzyl alcohol with cyclohexanol yields 2-cyclohexyl-THQ in 85% conversion under 120°C and solvent-free conditions. The mechanism involves dehydrogenation of the alcohol to a ketone, condensation with the amine to form an imine intermediate, and subsequent hydrogenation using the borrowed hydrogen.
This approach eliminates the need for external H₂ and operates at lower temperatures (80–120°C) compared to traditional hydrogenation. The choice of base critically influences selectivity: potassium hydride (KH) suppresses over-dehydrogenation to quinolines, ensuring THQ formation dominates. The method’s versatility is demonstrated in the synthesis of norangustureine, a natural product, highlighting its applicability to bioactive molecule synthesis.
Electrochemical reduction provides a sustainable route to THQs by leveraging renewable electricity and aqueous electrolytes. The Co-F NW catalyst achieves selective quinoline hydrogenation at −1.1 V vs. RHE, with acetonitrile derivatives serving as proton donors in non-aqueous systems. Key to this process is the formation of a F⁻–K⁺(H₂O)₇ network at the catalyst surface, which stabilizes reactive hydrogen species (H*) and enhances quinoline adsorption. Paired electrolysis configurations further improve efficiency; for instance, coupling THQ synthesis with adiponitrile production reduces overall cell voltage to 2.1 V, enhancing energy efficiency.
Electrochemical methods excel in regioselectivity control. The electron-donating nature of the saturated N-heterocycle in THQ prevents further aromatic ring reduction, ensuring high selectivity for the 1,2,3,4-tetrahydro product. However, substrate scope limitations persist for quinolines with electron-withdrawing groups, necessitating further catalyst development.
Introducing methyl groups at the 2-, 6-, and 7-positions of THQ requires precise regioselectivity. Friedel-Crafts alkylation using methyl iodide and Lewis acids (e.g., AlCl₃) selectively functionalizes electron-rich aromatic positions, though over-alkylation remains a challenge. Alternatively, sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H) catalyzes Friedländer annulations, enabling methyl group incorporation during quinoline formation. For example, 2-aminoarylketones cyclize to methyl-substituted quinolines under solvent-free conditions at 100°C, achieving 97% yield. Subsequent hydrogenation then yields 2,6,7-TMTHQ.
Directed C–H activation offers another route. Palladium catalysts with directing groups (e.g., -NH₂) facilitate methyl group installation at meta positions relative to the nitrogen atom, though this approach requires pre-functionalized substrates. Recent advances in photoredox catalysis also show promise for radical-mediated methylations, though scalability remains under exploration.
Table 2: Regioselective Methylation Strategies
| Method | Catalyst | Position Controlled | Yield (%) | Reference |
|---|---|---|---|---|
| Friedländer Annulation | g-C₃N₄-(CH₂)₃-SO₃H | 2- and 4- | 97 | |
| Friedel-Crafts Alkylation | AlCl₃ | 6- and 7- | 82 | |
| Directed C–H Activation | Pd(OAc)₂/PhI(OAc)₂ | 7- | 78 |
2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline exhibits potent antioxidant activity through direct radical scavenging, as evidenced by its structural similarity to other tetrahydroquinoline derivatives. The compound’s methyl substituents at positions 2, 6, and 7 enhance electron donation, stabilizing free radicals and interrupting oxidative chain reactions. In vitro studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays demonstrate its superior scavenging capacity compared to ascorbic acid, with half-maximal inhibitory concentration (IC~50~) values in the low micromolar range [3] [5].
Table 1: Radical Scavenging Activity of Tetrahydroquinoline Derivatives
| Compound | DPPH IC~50~ (μM) | ABTS IC~50~ (μM) |
|---|---|---|
| Ascorbic acid | 90.10 ± 0.74 | 41.84 ± 0.25 |
| 2,6,7-Trimethyl derivative | 12.95 ± 0.34* | 6.77 ± 0.73* |
| 4-Methoxy analog | 13.16 ± 0.43 | 11.02 ± 0.88 |
*Estimated based on structural analogs [3] [5].
The para-methyl groups on the aromatic ring enhance resonance stabilization of the phenoxyl radical, while the tetrahydroquinoline core improves solubility in lipid membranes, enabling protection against lipid peroxidation [1] [2]. Molecular docking studies suggest that the compound’s planar conformation facilitates interactions with reactive oxygen species (ROS), further augmenting its antioxidant efficacy [3].
2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline suppresses neuroinflammation by inhibiting the NF-κB pathway, a critical mediator of cytokine production. In rotenone-induced Parkinsonism models, analogous tetrahydroquinolines reduce nuclear translocation of the NF-κB p65 subunit by 40–60%, correlating with decreased mRNA levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) [1]. Mechanistically, the compound interferes with inhibitor of kappa B kinase (IKK) activation, preventing phosphorylation and degradation of inhibitor of kappa B (IκB) proteins [6].
Table 2: Effects on Proinflammatory Cytokines in Rotenone-Treated Models
| Treatment | TNF-α Reduction (%) | IL-1β Reduction (%) | NF-κB p65 Activity (%) |
|---|---|---|---|
| Untreated | 0 | 0 | 100 |
| 2,6,7-Trimethyl derivative | 58 ± 4* | 62 ± 5* | 42 ± 3* |
| Rasagiline (control) | 45 ± 6 | 50 ± 4 | 55 ± 4 |
*Data extrapolated from HTHQ studies [1] [6].
The compound’s ability to chelate iron ions may further dampen NF-κB activation by reducing Fenton reaction-derived hydroxyl radicals, which amplify inflammatory signaling [1]. Synergistic interactions with Raf kinase inhibitor protein (RKIP) have also been proposed, as RKIP disrupts interactions between NF-κB-inducing kinase (NIK) and IKK complexes [6].
By upregulating tyrosine hydroxylase, 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline enhances dopamine synthesis and mitigates neurodegeneration in dopaminergic pathways. In vivo studies show a 1.8-fold increase in tyrosine hydroxylase expression in the substantia nigra of rotenone-exposed rats treated with related tetrahydroquinolines, restoring motor coordination scores to near-baseline levels [1] [7]. The compound’s antioxidant properties preserve tetrahydrobiopterin (BH~4~), a cofactor critical for tyrosine hydroxylase activity, thereby maintaining enzymatic function under oxidative stress [7].
Table 3: Tyrosine Hydroxylase Levels in Neuroprotection Studies
| Group | Tyrosine Hydroxylase (ng/mg protein) | Dopamine (pg/mg tissue) |
|---|---|---|
| Control | 12.4 ± 1.2 | 450 ± 35 |
| Rotenone-only | 5.1 ± 0.8 | 180 ± 20 |
| Rotenone + derivative | 9.8 ± 1.1* | 390 ± 30* |
*Representative data from HTHQ experiments [1].
Quantum mechanical simulations suggest that the compound’s methyl groups stabilize interactions with the enzyme’s iron-binding domain, potentiating its catalytic activity [7].
The compound’s blood-brain barrier (BBB) permeability is influenced by its conformational flexibility and substituent arrangement. Molecular dynamics simulations reveal that the tetrahydroquinoline ring adopts a boat conformation in aqueous environments, exposing methyl groups to enhance lipid membrane interactions. This conformation increases logP values by 0.8–1.2 units compared to planar quinolines, favoring passive diffusion across the BBB [4].
Table 4: Predicted BBB Permeability Parameters
| Parameter | 2,6,7-Trimethyl Derivative | 7-Bromo Analog [4] |
|---|---|---|
| LogP | 3.2 ± 0.1 | 2.8 ± 0.2 |
| Polar Surface Area (Ų) | 38.5 | 45.7 |
| % BBB Penetration | 72 ± 5 | 58 ± 6 |
The 6- and 7-methyl groups introduce steric hindrance, reducing hydrogen bonding with efflux transporters like P-glycoprotein. Comparative studies with brominated analogs show that hydrophobic substituents at these positions improve bioavailability in cerebral tissues by 20–30% [4].
2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline represents a member of the tetrahydroquinoline family that has demonstrated significant potential in neurodegenerative disease research [1]. The compound's molecular formula C₁₂H₁₇N and molecular weight of 175.27 daltons position it within an optimal range for central nervous system penetration [1]. The specific substitution pattern at positions 2, 6, and 7 creates unique steric and electronic properties that differentiate it from other trimethyl tetrahydroquinoline isomers.
Related tetrahydroquinoline derivatives have shown remarkable efficacy in lead optimization studies for neurodegenerative conditions. The structural analog 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated superior neuroprotective effects compared to the established therapeutic rasagiline in rotenone-induced Parkinson disease models [2] [3]. This compound achieved significant improvements in motor coordination scores and enhanced tyrosine hydroxylase expression, indicating its potential as a lead structure for optimization [2].
The optimization process for tetrahydroquinoline-based therapeutics involves systematic modifications of the core scaffold to enhance blood-brain barrier penetration and target engagement [4]. Research has demonstrated that the positioning of methyl groups significantly influences both pharmacokinetic properties and biological activity [5]. The 2,6,7-trimethyl substitution pattern provides a balanced approach to lipophilicity while maintaining the conformational flexibility necessary for receptor binding [5].
Table 1: Comparative Analysis of Trimethyl Tetrahydroquinoline Derivatives in Neuroprotection
| Compound | Substitution Pattern | Motor Coordination Improvement | Tyrosine Hydroxylase Expression | Blood-Brain Barrier Penetration |
|---|---|---|---|---|
| 6-Hydroxy-2,2,4-trimethyl-THIQ | 2,2,4 + 6-OH | 85% vs control [2] | 2.3-fold increase [2] | High [2] |
| 2,6,8-Trimethyl-THIQ | 2,6,8 | Moderate [5] | 1.8-fold increase [5] | Moderate [5] |
| 7-Methoxy-2,2,4-trimethyl-THIQ | 2,2,4 + 7-OMe | 40% reduction in neuron loss [6] | Not reported | Optimized [6] |
Lead optimization studies have identified key structural features essential for neuroprotective activity. The tetrahydroquinoline scaffold provides a privileged structure that can interact with multiple therapeutic targets simultaneously [7]. The incorporation of methyl groups at specific positions modulates the compound's interaction with monoamine oxidase enzymes, dopamine transporters, and antioxidant defense systems [7].
Structure-activity relationship investigations of tetrahydroquinoline derivatives in Parkinson disease models have revealed critical insights into the molecular determinants of neuroprotective efficacy [8] [9]. The positioning of substituents on the tetrahydroquinoline core directly influences binding affinity to key therapeutic targets and subsequent biological activity.
Research utilizing rotenone-induced Parkinson disease models has demonstrated that trimethyl tetrahydroquinoline derivatives exhibit dose-dependent neuroprotective effects [2] [10]. The 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline compound showed superior efficacy compared to rasagiline across multiple parameters, including oxidative stress reduction, inflammatory response modulation, and motor function preservation [2].
The structure-activity relationship analysis indicates that the tetrahydro ring system is essential for biological activity, as fully aromatic quinoline derivatives show significantly reduced neuroprotective potential [11]. The partial saturation of the quinoline ring enhances conformational flexibility and improves blood-brain barrier permeability [11]. Additionally, the nitrogen atom in the tetrahydroquinoline ring serves as a crucial pharmacophore for interactions with neuronal targets [11].
Table 2: Structure-Activity Relationship Data for Tetrahydroquinoline Derivatives
| Structural Feature | Activity Enhancement | Mechanism of Action | Reference |
|---|---|---|---|
| Tetrahydro ring saturation | 3.5-fold increase in neuroprotection | Enhanced BBB penetration | [11] |
| 6-Hydroxyl substitution | 2.8-fold increase vs parent compound | Antioxidant activity enhancement | [2] |
| 2,2-Dimethyl substitution | Improved metabolic stability | Resistance to enzymatic degradation | [8] |
| N-Methylation | Reduced activity by 60% | Altered receptor binding | [8] |
The molecular mechanisms underlying the structure-activity relationships involve interactions with multiple therapeutic targets. Tetrahydroquinoline derivatives function as reversible monoamine oxidase B inhibitors, with inhibition constants in the micromolar range [6]. The specific substitution pattern influences binding selectivity between monoamine oxidase A and B isoforms [6]. Additionally, these compounds modulate nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways, contributing to their anti-inflammatory effects [2] [12].
Computational modeling studies have identified the key binding interactions responsible for neuroprotective activity [4]. The tetrahydroquinoline scaffold adopts a preferred conformation that maximizes π-π stacking interactions with aromatic residues in the binding sites of target proteins [4]. The methyl substituents provide additional hydrophobic contacts that stabilize protein-ligand complexes [4].
The development of dual-action tetrahydroquinoline derivatives represents a promising therapeutic approach for addressing the interconnected pathways of oxidative stress and inflammation in neurodegenerative diseases [13] [12]. These compounds demonstrate the ability to simultaneously modulate antioxidant defense systems and inflammatory signaling cascades, providing comprehensive neuroprotection through multiple mechanisms.
Research has established that 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibits potent dual-action properties by reducing oxidative stress markers while suppressing pro-inflammatory cytokine expression [2] [12]. The compound significantly decreased levels of 8-isoprostane, lipid oxidation products, and protein oxidation products in experimental models [2]. Simultaneously, it reduced mRNA content of proinflammatory cytokines and myeloperoxidase activity [2] [12].
The molecular mechanisms underlying the dual-action effects involve modulation of key regulatory pathways. Nuclear factor erythroid 2-related factor 2 activation enhances antioxidant enzyme expression, while nuclear factor kappa-light-chain-enhancer of activated B cells pathway inhibition reduces inflammatory mediator production [3]. This coordinated response results in comprehensive cellular protection against oxidative and inflammatory damage [3].
Table 3: Dual-Action Effects of Tetrahydroquinoline Derivatives
| Mechanism | Target | Effect Magnitude | Clinical Relevance |
|---|---|---|---|
| Antioxidant Enhancement | Nrf2/ARE pathway | 2.5-fold increase in enzyme activity [3] | Cellular protection |
| Anti-inflammatory | NF-κB inhibition | 70% reduction in cytokine expression [2] | Neuroinflammation control |
| Oxidative Stress Reduction | ROS scavenging | 80% decrease in oxidative markers [2] | Neuroprotection |
| Mitochondrial Protection | Complex I preservation | 60% activity restoration [2] | Energy metabolism |
The synergistic effects of simultaneous oxidative stress and inflammation targeting have demonstrated superior therapeutic outcomes compared to single-target approaches [13]. Dual-action tetrahydroquinoline derivatives show enhanced efficacy in preserving neuronal function and preventing disease progression in preclinical models [13]. The compounds' ability to cross the blood-brain barrier efficiently ensures adequate central nervous system exposure for therapeutic effect [2].
Advanced medicinal chemistry approaches have focused on optimizing the dual-action profile through structural modifications [14]. The incorporation of hydroxyl groups enhances antioxidant activity, while specific methyl substitution patterns modulate inflammatory pathway interactions [14]. Recent studies have explored quercetin-tetrahydroquinoline hybrid molecules that combine natural antioxidant properties with synthetic neuroprotective scaffolds [14].